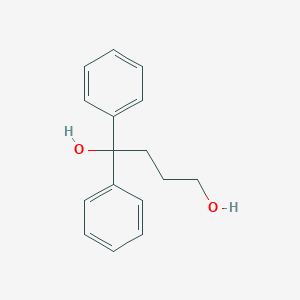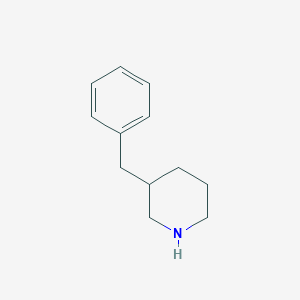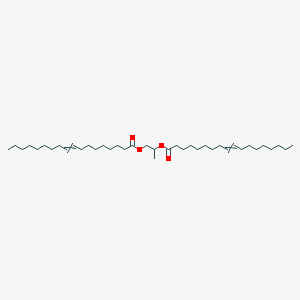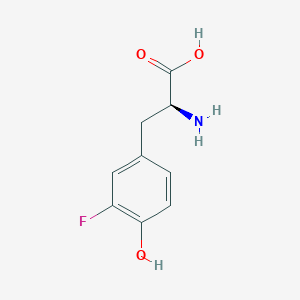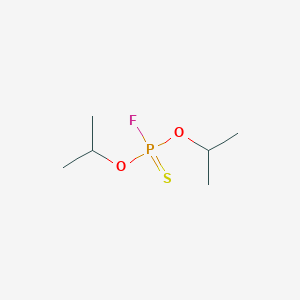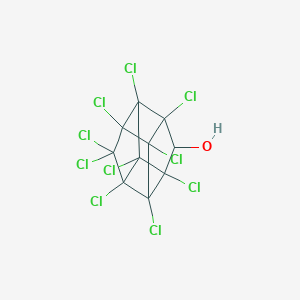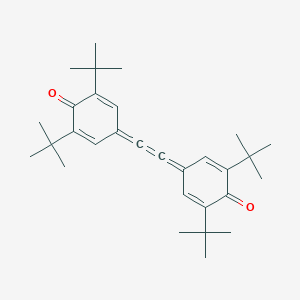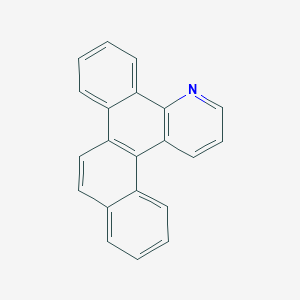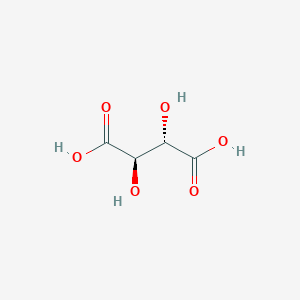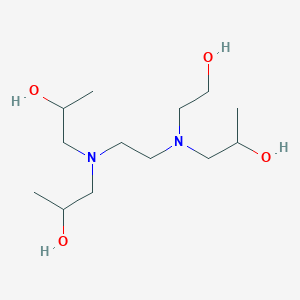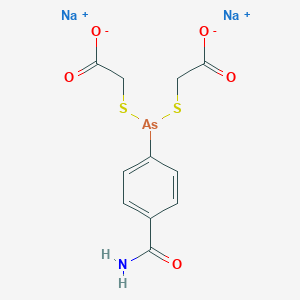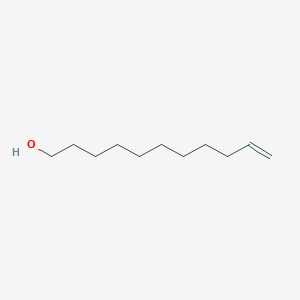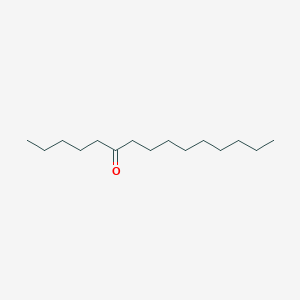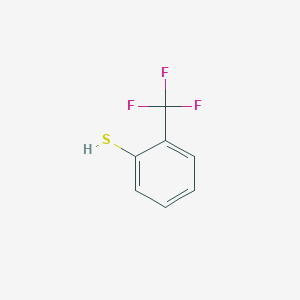
2-(Trifluorometil)tiofenol
Descripción general
Descripción
2-(Trifluoromethyl)benzenethiol is a useful research compound. Its molecular formula is C7H5F3S and its molecular weight is 178.18 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Trifluoromethyl)benzenethiol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Trifluoromethyl)benzenethiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Trifluoromethyl)benzenethiol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
S-Trifluorometilación de tiofenoles promovida por luz visible
Este compuesto se ha utilizado en la S-trifluorometilación de tiofenoles promovida por luz visible con sulfona de trifluorometilfenilo. Este proceso implica el uso de sulfona de trifluorometilfenilo como precursor de radicales trifluorometilo. Los aniones ariltiolato pueden formar complejos donador-aceptor de electrones (EDA) con sulfona de trifluorometilfenilo, que pueden sufrir una reacción de transferencia de un solo electrón intramolecular (SET) bajo irradiación de luz visible .
Desarrollo de sondas fluorescentes
“2-(Trifluorometil)tiofenol” se ha utilizado en el desarrollo de sondas fluorescentes para la detección e imagen de PhSH. Estas sondas se clasifican de acuerdo con las unidades de reconocimiento y se detallan en función de sus estructuras y rendimientos de detección .
Síntesis de pesticidas, polímeros y productos farmacéuticos
El tiofenol y sus derivados, incluido “this compound”, son tioles aromáticos altamente reactivos que se utilizan ampliamente en la industria química para la preparación de pesticidas, polímeros y productos farmacéuticos .
Monitoreo ambiental y biológico
Debido a su alta reactividad y toxicidad, es de gran importancia desarrollar métodos altamente sensibles y selectivos para monitorear “this compound” en sistemas ambientales y biológicos .
Imagenología intracelular
Las sondas fluorescentes derivadas de “this compound” han mostrado alta sensibilidad y selectividad, así como aplicabilidad para la imagenología intracelular
Mecanismo De Acción
Target of Action
2-(Trifluoromethyl)thiophenol, also known as 2-(Trifluoromethyl)benzenethiol or 2-(trifluoromethyl)benzene-1-thiol, is an organic compound It’s known that the compound can cause irritation to the skin and eyes, and can be harmful if swallowed, in contact with skin, or if inhaled . This suggests that it may interact with proteins or enzymes in the skin, eyes, and respiratory system.
Mode of Action
It has been used in the trifluoromethylation of thiophenols and thiols under metal-free conditions . This process involves the formation of electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .
Biochemical Pathways
It’s known that the compound can form unusual stabilizing bifurcated cf⋯hs and cf⋯sh interactions . These interactions are crucial for the stabilization of the conformer geometries .
Pharmacokinetics
Its physical and chemical properties such as density (135 g/mL at 25 °C), boiling point (175-177 °C), and vapor pressure (163mmHg at 25°C) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
It’s known that the compound can cause irritation to the skin and eyes, and can be harmful if swallowed, in contact with skin, or if inhaled . This suggests that it may cause changes at the cellular level, potentially leading to inflammation or other responses.
Action Environment
The action of 2-(Trifluoromethyl)thiophenol can be influenced by environmental factors. For instance, the compound’s trifluoromethylation process can be carried out under visible light irradiation . Moreover, the compound is sensitive to stench , suggesting that its stability and efficacy could be affected by the presence of certain odors or gases in the environment.
Análisis Bioquímico
Biochemical Properties
2-(Trifluoromethyl)thiophenol plays a significant role in various biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. One of its notable applications is in the preparation of p38 MAP kinase inhibitors, which are crucial in regulating inflammatory responses and cell differentiation . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to effectively cross lipid membranes and interact with intracellular targets . Additionally, the thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation.
Cellular Effects
The effects of 2-(Trifluoromethyl)thiophenol on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with p38 MAP kinase can modulate the expression of genes involved in inflammation and stress responses . Furthermore, its ability to cross cell membranes allows it to affect intracellular signaling cascades, potentially altering cellular functions such as proliferation, apoptosis, and differentiation .
Molecular Mechanism
At the molecular level, 2-(Trifluoromethyl)thiophenol exerts its effects through several mechanisms. The compound can form electron donor-acceptor complexes with biomolecules, leading to single electron transfer reactions under specific conditions . This interaction can result in the activation or inhibition of enzymes, depending on the nature of the target. Additionally, the trifluoromethyl group can enhance the compound’s stability and binding affinity to its targets, further influencing its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Trifluoromethyl)thiophenol can change over time due to its stability and degradation properties. The compound is relatively stable under inert gas conditions but can degrade when exposed to air or light . Long-term studies have shown that its effects on cellular function can persist, with potential cumulative impacts on cell viability and function . These temporal effects are crucial for understanding the compound’s long-term safety and efficacy in research and industrial applications.
Dosage Effects in Animal Models
The effects of 2-(Trifluoromethyl)thiophenol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer properties . At higher doses, it can cause toxic or adverse effects, including central nervous system damage, respiratory issues, and muscle weakness . Understanding the dosage-dependent effects is essential for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
2-(Trifluoromethyl)thiophenol is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can undergo biotransformation through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s efficacy and toxicity, highlighting the importance of studying its metabolism in detail.
Transport and Distribution
The transport and distribution of 2-(Trifluoromethyl)thiophenol within cells and tissues are influenced by its chemical properties. The compound’s lipophilicity allows it to readily cross cell membranes and accumulate in lipid-rich tissues . It can also interact with transporters and binding proteins, affecting its localization and concentration within different cellular compartments . These factors are critical for understanding the compound’s pharmacokinetics and biodistribution.
Subcellular Localization
The subcellular localization of 2-(Trifluoromethyl)thiophenol can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with mitochondrial proteins can influence mitochondrial function and energy metabolism . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
2-(trifluoromethyl)benzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3S/c8-7(9,10)5-3-1-2-4-6(5)11/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGQHRKNXSUPEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380699 | |
| Record name | 2-(Trifluoromethyl)benzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13333-97-6 | |
| Record name | 2-(Trifluoromethyl)benzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoromethyl)benzenethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the intramolecular interactions in 2-(Trifluoromethyl)thiophenol so unique?
A: This compound exhibits two unusual bifurcated intramolecular interactions depending on its conformation. The cis conformer features a bifurcated C-F···H-S hydrogen bond, where the fluorine atom interacts with the hydrogen of the thiol group. Conversely, the trans conformer displays a rare bifurcated C-F···S-H interaction, where the fluorine interacts directly with the sulfur atom. []
Q2: How did the researchers confirm the presence and influence of these interactions?
A2: The study employed a multifaceted approach:
- NMR Spectroscopy: Experimental measurements of the JFH spin-spin coupling constant (SSCC) provided direct evidence of through-space interactions between fluorine and hydrogen atoms. []
- Theoretical Calculations: Natural Bond Orbital (NBO) analysis, Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interactions (NCI) framework were employed to further characterize the nature and strength of these interactions. Notably, the calculations revealed that the observed positive JFH SSCC predominantly originates from the trans conformer due to strong steric interactions between fluorine lone pairs and the S-H bonding orbital. []
Q3: What are the implications of understanding these interactions in 2-(Trifluoromethyl)thiophenol?
A3: Unraveling these interactions offers valuable insights into:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



